Product packaging for Chlorodihydromorphide(Cat. No.:CAS No. 59971-06-1)

Chlorodihydromorphide

Cat. No.: B12726867
CAS No.: 59971-06-1
M. Wt: 305.8 g/mol
InChI Key: LPDXKVXGVZJEDR-ZFDIKFDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorodihydromorphide is a chemical compound provided as a high-purity, research-grade standard for scientific investigation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, human, veterinary, or household applications . In a research setting, this compound is of significant interest for [describe the main field of study, e.g., "neurological research" or "analgesic development"]. Its primary research value lies in its mechanism of action, which is believed to involve [explain the mechanism, e.g., "specific targeting of opioid receptors"] leading to [describe the observed research effect, e.g., "modulation of neuronal signaling pathways"]. This makes it a valuable tool for [mention specific applications, e.g., "investigating receptor pharmacology, studying signal transduction mechanisms, or as a reference standard in analytical chemistry"]. Researchers can rely on this product for its documented stability and quality, ensuring reproducible results in experimental models. All necessary quality control documentation, including certificates of analysis, are available to support your research compliance and data integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO2 B12726867 Chlorodihydromorphide CAS No. 59971-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59971-06-1

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H20ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2,5,10-12,16,20H,3-4,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1

InChI Key

LPDXKVXGVZJEDR-ZFDIKFDDSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)Cl

Origin of Product

United States

Synthetic Chemistry and Derivatization of Chlorodihydromorphide

Methodologies for Chlorodihydromorphide Synthesis

The creation of this compound is primarily achieved through the chemical modification of naturally occurring morphinan (B1239233) alkaloids.

Preparation from Morphinan Precursors (e.g., Morphine, Dihydromorphine)

This compound can be synthesized from morphinan precursors such as morphine and dihydromorphine. mdpi.comresearchgate.net The process involves the replacement of the hydroxyl group at the C-6 position of the morphinan skeleton with a chlorine atom. Dihydromorphine, which is structurally similar to morphine but lacks the 7,8-double bond, serves as a direct precursor. scribd.comwikipedia.org The synthesis of dihydromorphine itself can be accomplished by the catalytic hydrogenation of morphine. researchgate.netwikipedia.org These precursor molecules provide the fundamental morphinan framework necessary for the synthesis.

Utilization of Halogenating Reagents (e.g., Thionyl Chloride)

The key reaction in the synthesis of this compound from its precursors is the substitution of the 6-hydroxyl group with a chlorine atom. wikipedia.org Thionyl chloride (SOCl₂) is a commonly employed halogenating reagent for this transformation. mdpi.comresearchgate.netscribd.com When morphinan precursors like morphine or dihydromorphine are treated with thionyl chloride, the hydroxyl group is converted into a chloro group, yielding the corresponding chloromorphide (B13946332) or this compound. mdpi.comresearchgate.net For instance, the reaction of dihydromorphine with thionyl chloride directly yields 6-chlorodihydromorphide. scribd.com

Investigation of Positional Isomers and Stereochemical Considerations (e.g., Alpha and Beta Designations)

The chemistry of halogenated morphinans involves important stereochemical and isomeric considerations. When discussing compounds like this compound, the terms "alpha" (α) and "beta" (β) are used. mdpi.comresearchgate.net It is important to note that in this specific context, these descriptors historically refer to positional isomers rather than stereochemical configuration in the typical sense. mdpi.comresearchgate.net The α-designation indicates a substituent at the 6-position, while the β-designation refers to a substituent at the 8-position. mdpi.comresearchgate.net

The reaction of morphine or its derivatives with halogenating agents like thionyl chloride typically yields the 6β-chloro derivative, known as α-chloromorphide or α-chlorodihydromorphide. mdpi.comresearchgate.net The "α" here signifies substitution at position 6. Stereoisomers, which are molecules with the same connectivity but different spatial arrangements of atoms, are a fundamental concept in organic chemistry. utexas.eduualberta.canptel.ac.in Diastereomers are stereoisomers that are not mirror images of each other. utexas.eduualberta.ca The various isomers of this compound, such as α- and β-chloromorphide, can exhibit different chemical reactivity and lead to different products in subsequent reactions. scribd.com

Table 1: Isomer Designations in Halogenated Morphinans

Designation Position of Substitution Example Compound
Alpha (α) C-6 α-Chlorodihydromorphide mdpi.comresearchgate.net

Reactivity and Derivatization Studies of this compound

This compound serves as a versatile intermediate for the synthesis of other morphinan derivatives through various chemical reactions.

Hydrogenation Reactions and Resulting Products (e.g., Deoxycodeine-C, Tetrahydrodesoxycodeine)

Hydrogenation is a key reaction in the derivatization of this compound and its analogues. Catalytic hydrogenation of halogenated morphides can lead to both the reduction of double bonds and dehalogenation (the removal of the chlorine atom). mdpi.com The specific products obtained depend on the starting material and the reaction conditions. mdpi.com For example, the hydrogenation of α-chloromorphide can produce dihydrodesoxymorphine-D. scribd.com Similarly, this compound can be methylated to form deoxycodeine-C. scribd.com Further hydrogenation of deoxycodeine-C can yield tetrahydrodesoxycodeine. scribd.com A patent from 1937 describes a process where a dichloro derivative of morphine is hydrogenated in the presence of a palladium catalyst to produce desoxymorphine C and dihydro-desoxymorphine D. google.com

Examination of Chlorine Atom Reactivity and Inertness in the Morphinan Skeleton

The reactivity of the chlorine atom in this compound is a notable aspect of its chemistry. In some contexts, the chlorine atom in compounds like this compound is described as being very inert. archive.org This inertness means it is resistant to being replaced by a hydrogen atom under certain reduction conditions. archive.org This stability can be advantageous, allowing for other parts of the molecule to be chemically modified without affecting the chloro substituent. However, the reactivity can be influenced by the specific isomer and reaction conditions. For instance, while the chlorine atom can be inert, processes like catalytic hydrogenation are explicitly used for dehalogenation to form compounds like desomorphine. mdpi.com The formation of undesirable chloromorphides as side-products has also been noted in other reactions involving morphine and hydrochloric acid, suggesting the chlorine atom can be reactive under certain acidic conditions. google.com

Table 2: Compounds Mentioned in this Article

Compound Name Other Names/Synonyms
This compound 6-Chlorodihydromorphide
Morphine
Dihydromorphine Paramorfan, Paramorphan wikipedia.org
Thionyl Chloride
α-Chlorodihydromorphide
β-Chlorodihydromorphide
α-Chloromorphide Chloromorphide wikipedia.org
β-Chloromorphide
α-Chlorocodide
β-Chlorocodide
Deoxycodeine-C
Tetrahydrodesoxycodeine
Desoxymorphine-C
Dihydrodesoxymorphine-D

Advanced Analytical Methodologies for Chlorodihydromorphide

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure and confirming the identity of synthetic compounds. For morphinan (B1239233) alkaloids, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable data regarding the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. For complex molecules like morphinan derivatives, ¹H and ¹³C NMR are critical for confirming the carbon skeleton and the relative positions of substituents.

Detailed 2D NMR techniques, including COSY, HMQC, and HMBC, are instrumental in assigning specific proton and carbon signals and establishing connectivity within the molecule. conicet.gov.ar In the analysis of substituted morphinans, ¹H NMR spectroscopy is particularly useful for determining stereochemistry. For instance, the coupling constants between protons on adjacent carbons can define the orientation of substituents, such as assigning a β-orientation to a group at the C6 position. nih.gov While specific NMR data for Chlorodihydromorphide is not extensively published, the analysis would follow established principles for related halogenated morphinans. nih.govmdpi.com The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) would confirm the substitution pattern on the aromatic ring, while signals in the aliphatic region would define the structure of the saturated rings. libretexts.org

Although challenging, ³⁵Cl NMR could theoretically provide direct information about the chlorine atom's environment. However, as a quadrupolar nucleus, ³⁵Cl typically yields very broad signals for covalently bound chlorine in organic molecules, which can limit its practical application to smaller, more symmetrical structures. doi.org

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and assessing the purity of synthetic compounds. When coupled with soft ionization techniques like Electrospray Ionization (ESI), it allows for the accurate mass measurement of the protonated molecule [M+H]⁺. nih.govacs.org High-resolution mass spectrometry (HR-MS) can provide the elemental composition, further confirming the molecular formula. d-nb.info

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. For morphinan alkaloids, common fragmentation pathways include the cleavage of the piperidine (B6355638) ring system (Ring D). researchgate.netsemanticscholar.orgscispace.com The study of these fragmentation rules is essential for the specific detection of these alkaloids and their derivatives. semanticscholar.org

While experimental spectra for this compound are not widely available, predictive models provide insight into its expected mass spectrometric behavior. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are critical for its identification.

Adductm/z (Predicted)Predicted Collision Cross Section (CCS) Ų
[M+H]⁺306.12554169.6
[M+Na]⁺328.10748177.3
[M-H]⁻304.11098172.5
[M+K]⁺344.08142171.7
[M]⁺305.11771169.0

Chromatographic Separation and Purification Strategies

Chromatography is indispensable for separating individual components from reaction mixtures and for purifying final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques applied to the analysis of opioids and their derivatives.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like morphinan alkaloids. researchgate.net Reversed-phase (RP) HPLC is the most common mode used for this class of compounds.

A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid, or phosphate (B84403) buffer) to control pH and improve peak shape. researchgate.netjst.go.jp Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of multiple alkaloids within a single run. semanticscholar.org Detection is commonly performed using a UV detector, with wavelengths set to capture the chromophores present in the morphinan structure. d-nb.info

Below is a table summarizing typical conditions for the HPLC analysis of morphinan alkaloids, which would be applicable to this compound.

ParameterTypical ConditionReference
Stationary PhaseReversed-Phase C18 (RP-18) researchgate.net
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid (Gradient) semanticscholar.org
Flow Rate0.5 - 1.5 mL/min researchgate.net
DetectionUV at 230-280 nm d-nb.info

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl, amine), morphine and its derivatives generally exhibit poor chromatographic behavior and thermal instability. oup.com Therefore, derivatization is a mandatory step prior to GC analysis to increase volatility and thermal stability. nih.govastm.org

Common derivatization procedures involve converting the polar -OH and -NH groups into less polar ethers, esters, or silyl (B83357) ethers. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to produce trifluoroacetyl or trimethylsilyl (B98337) (TMS) derivatives, respectively. nih.govresearchgate.net The resulting derivatives are more volatile and produce sharper, more symmetrical peaks. astm.org

Analysis is typically performed on capillary columns with nonpolar or semi-polar stationary phases, such as those based on polymethylsiloxane (e.g., DB-1, HP5MS). researchgate.netoup.com

The table below outlines common GC parameters for the analysis of derivatized opiates.

ParameterTypical ConditionReference
Derivatization AgentMBTFA or BSTFA nih.govresearchgate.net
ColumnDB-1 or HP-5MS (15-30 m length) researchgate.netoup.com
Carrier GasHelium or Hydrogen elsevier.es
Temperature ProgramInitial temp ~100°C, ramp to ~300°C researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) astm.org

Application of hyphenated techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the highest level of analytical specificity and sensitivity. LC-MS and GC-MS are the definitive methods for the identification and quantification of trace levels of drugs and their metabolites in complex matrices. semanticscholar.orgnih.gov

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for morphinan alkaloids as it does not require derivatization. semanticscholar.org The eluent from the HPLC column is directed into the MS source (typically ESI), where molecules are ionized and then detected. This allows for the simultaneous acquisition of retention time and mass-to-charge ratio, providing two independent measures for confident compound identification. scispace.com

GC-MS links the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry. nih.gov After separation on the GC column, the derivatized analytes enter the mass spectrometer (typically using Electron Impact ionization), which fragments the molecules in a reproducible manner. oup.com The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for unambiguous identification. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. nih.gov

Preclinical Pharmacological Mechanism Investigations of Chlorodihydromorphide

Opioid Receptor Binding and Selectivity Profiling

There is no available data from preclinical studies to characterize the binding affinity and selectivity of Chlorodihydromorphide for opioid receptors.

Assessment of Mu-Opioid Receptor Interactions

Specific binding affinities (Ki values) or IC50 values for this compound at the mu-opioid receptor are not reported in the public domain. Consequently, a data table illustrating these interactions cannot be generated.

Exploration of Receptor Subtype Selectivity

Without binding data for the mu, delta, and kappa opioid receptors, the selectivity profile of this compound remains unknown. It is therefore not possible to create a data table comparing its affinity for different opioid receptor subtypes.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Information regarding the molecular and cellular effects of this compound is not available in published preclinical models.

Investigation of Receptor-Mediated Signaling Pathways

There are no studies detailing which receptor-mediated signaling pathways, such as the adenylyl cyclase or mitogen-activated protein kinase (MAPK) pathways, are modulated by this compound.

Assessment in In Vitro and Ex Vivo Pharmacological Assays

Results from in vitro functional assays, such as [35S]GTPγS binding assays or calcium mobilization assays, which would determine the functional activity (e.g., agonist, antagonist) and potency (EC50) of this compound at opioid receptors, have not been publicly reported. Similarly, no data from ex vivo tissue preparations are available. This lack of information prevents the creation of a data table summarizing its functional pharmacological characteristics.

Metabolism Studies of Chlorodihydromorphide in Preclinical Models in Vitro Focus

Identification of Metabolic Pathways and Transformations

The in vitro metabolism of morphinan-type compounds is characterized by a series of well-established Phase I and Phase II reactions. For Chlorodihydromorphide, it is anticipated that the metabolic pathways would mirror those of its parent compound, dihydromorphine, primarily involving modifications at the nitrogen atom and conjugation at the hydroxyl groups.

Phase I Metabolic Reactions

Phase I reactions modify the chemical structure of a drug, often by introducing or exposing functional groups. msdmanuals.com For morphinan (B1239233) alkaloids, the most common Phase I reaction is N-demethylation. nih.govnih.gov

N-demethylation: This reaction involves the removal of the methyl group from the tertiary amine at position 17. In the case of this compound, this would lead to the formation of N-desmethyl-chlorodihydromorphide, also known as nor-chlorodihydromorphide. This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP2D6 and CYP3A4 isoforms, which are abundant in liver microsomes. nih.govresearchgate.net Studies on the related compound dihydrocodeine have shown that its O-demethylation to dihydromorphine is mediated by CYP2D6. pharmgkb.org

It is also conceivable that other minor oxidative metabolites could be formed, although N-demethylation is expected to be the principal Phase I pathway.

Phase II Metabolic Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. msdmanuals.comnottingham.ac.uk For compounds with hydroxyl groups like this compound, glucuronidation is the predominant Phase II pathway. nih.gov

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the molecule. This compound has two potential sites for glucuronidation: the phenolic hydroxyl group at position 3 and the alcoholic hydroxyl group at position 6. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with the UGT2B7 isoform being particularly important for the glucuronidation of morphine and related compounds. nih.gov This would result in the formation of this compound-3-glucuronide and this compound-6-glucuronide. It is also possible for the Phase I metabolite, nor-chlorodihydromorphide, to undergo glucuronidation.

In Vitro Experimental Models for Metabolic Profiling

To study the metabolic fate of a compound like this compound, several in vitro models are employed that contain the necessary metabolic enzymes. nih.gov

Hepatocyte and Subcellular Fraction (e.g., Microsomes, S9) Incubation Studies

Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II enzymes, as well as the necessary cofactors, within an intact cell system. alliedacademies.orgnih.gov Incubating this compound with suspensions or plated cultures of cryopreserved human hepatocytes would provide a comprehensive profile of its metabolites. alliedacademies.orgnih.gov

Liver Microsomes: Human liver microsomes (HLM) are subcellular fractions of the endoplasmic reticulum and are a rich source of CYP and UGT enzymes. nih.gov They are frequently used to investigate Phase I and some Phase II metabolism. nih.govnih.gov Incubating this compound with HLM in the presence of appropriate cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) would elucidate the formation of N-demethylated and glucuronidated metabolites.

S9 Fraction: The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the study of a broader range of metabolic reactions compared to microsomes alone. nih.gov

Use of Expressed Enzyme Systems for Specific Pathway Analysis

To identify the specific enzymes responsible for the metabolism of this compound, recombinant enzyme systems are utilized. These systems express a single human enzyme, such as a specific CYP or UGT isoform. thermofisher.com By incubating the compound with a panel of these expressed enzymes, it is possible to pinpoint which enzymes are the primary catalysts for each metabolic transformation. For instance, based on data from related opioids, it would be expected that recombinant CYP2D6 and CYP3A4 would show significant activity in the N-demethylation of this compound, while UGT2B7 would be key in its glucuronidation. nih.govresearchgate.net

Analytical Approaches for Metabolite Identification and Quantification

The identification and quantification of metabolites from in vitro incubations require sensitive and specific analytical techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) is the predominant method for analyzing opioid metabolites. nih.govoup.com This technique offers high sensitivity and selectivity, allowing for the detection and quantification of the parent compound and its various metabolites in complex biological matrices. nih.govoup.com

For structural elucidation of novel metabolites, high-resolution mass spectrometry (HRMS) is often employed. HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites. Further fragmentation analysis (MS/MS) can then reveal structural details. In some cases, nuclear magnetic resonance (NMR) spectroscopy may be used to confirm the precise structure of a synthesized metabolite standard. frontiersin.org

The typical workflow involves stopping the in vitro incubation reactions, extracting the analytes, and then analyzing the extract by LC-MS-MS. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Data Tables

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolite Name Metabolic Pathway Enzymes Involved (Predicted)
Nor-chlorodihydromorphideN-demethylationCYP2D6, CYP3A4
This compound-3-glucuronideGlucuronidationUGT2B7
This compound-6-glucuronideGlucuronidationUGT2B7
Nor-chlorodihydromorphide-3-glucuronideN-demethylation, GlucuronidationCYP2D6, CYP3A4, UGT2B7
Nor-chlorodihydromorphide-6-glucuronideN-demethylation, GlucuronidationCYP2D6, CYP3A4, UGT2B7

Table 2: Common In Vitro Models for Opioid Metabolism Studies

In Vitro Model Description Primary Use
Human Liver Microsomes (HLM) Subcellular fraction containing endoplasmic reticulum enzymes. nih.govStudy of Phase I (CYP) and some Phase II (UGT) reactions. nih.govnih.gov
Human Hepatocytes Intact liver cells with a full complement of metabolic enzymes. alliedacademies.orgComprehensive metabolism profiling (Phase I and II). alliedacademies.orgnih.gov
S9 Fraction Supernatant of liver homogenate containing microsomal and cytosolic enzymes. nih.govBroad screening of metabolic pathways.
Recombinant Enzymes Single, expressed human enzymes (e.g., CYP2D6, UGT2B7). thermofisher.comIdentification of specific enzymes responsible for a metabolic pathway.

Table 3: Analytical Techniques for Metabolite Analysis

Technique Application
LC-MS-MS Quantification of parent drug and known metabolites in biological samples. nih.govoup.com
HRMS Structural elucidation of unknown metabolites by providing accurate mass. frontiersin.org
NMR Spectroscopy Definitive structural confirmation of synthesized metabolite standards. frontiersin.org

High-Resolution Mass Spectrometry (HR-MS) for Metabolite Profiling

High-resolution mass spectrometry is a powerful tool for identifying drug metabolites. nih.govresearchgate.net It provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. This technique, often coupled with liquid chromatography (LC-MS), can separate and detect various metabolic products in complex biological samples. nih.gov In a typical preclinical in vitro metabolism study, a compound like this compound would be incubated with liver microsomes, which contain the primary enzymes responsible for drug metabolism. nih.gov Following incubation, the sample would be analyzed by HR-MS to detect and identify potential metabolites formed through reactions such as oxidation, demethylation, or conjugation. The high resolution of the instrument helps to distinguish between compounds with very similar masses, which is crucial for confident metabolite identification. hilarispublisher.com

However, without specific studies on this compound, it is not possible to present a data table of its potential metabolites identified through HR-MS.

Application of Radiolabeled Compounds in Metabolic Fate Investigations

Radiolabeling is a definitive method to trace the metabolic fate of a drug. nih.gov Typically, a carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) atom is incorporated into the structure of the compound of interest, such as this compound. nih.govnih.gov The radiolabeled compound is then used in in vitro metabolism experiments. nih.gov The presence of the radiolabel allows for the sensitive and specific detection of all drug-related material, including the parent compound and all of its metabolites, regardless of their structure. researchgate.net This technique is particularly valuable for creating a complete picture of the metabolic pathways and for quantifying the amount of each metabolite formed. researchgate.net It ensures a "mass balance" can be achieved, accounting for all the initial drug substance. battelle.org

Despite the utility of this technique, no studies have been found that describe the synthesis or use of radiolabeled this compound for in vitro metabolism investigations. Therefore, a data table summarizing the findings from such studies cannot be generated.

Theoretical and Computational Chemistry of Chlorodihydromorphide

Molecular Modeling and Conformational Analysis of the Morphinan (B1239233) Skeleton

The morphinan skeleton is a rigid pentacyclic structure that forms the core of a large class of opioid analgesics. nih.gov This framework is characterized by a B/C cis-fused ring system. mdpi.com Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of morphinan derivatives, which in turn influences their chemical reactivity and biological activity. oup.com

Computational studies, including molecular dynamics (MD) simulations, have been employed to study the conformational flexibility of the morphinan scaffold. nih.govplos.org These studies reveal that while the core structure is rigid, substituents can influence local geometry. In Chlorodihydromorphide, the chlorine atom at the C-6 position is a key substituent. Its spatial orientation, whether axial or equatorial, will significantly impact the molecule's steric and electronic profile. Conformational analysis helps to determine the most stable arrangement of this and other substituents.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted Value/CharacteristicSource of Inference
C-Ring ConformationChair mdpi.com
Overall Molecular ShapeT-Shaped mdpi.com
B/C Ring Fusioncis mdpi.com
C/D Ring Fusiontrans nii.ac.jp
Key Chiral Centers5, 6, 9, 13, 14 mdpi.com

This table is generated based on the general conformational characteristics of the dihydromorphinan skeleton as described in the literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity indices. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, general principles from studies on other morphinans can be applied.

Methods like Density Functional Theory (DFT) and semi-empirical methods are used to calculate the electronic structure of morphinan derivatives. researchgate.netmdpi.com For this compound, these calculations would reveal the influence of the electronegative chlorine atom on the electron density of the morphinan skeleton. The C-6 carbon atom bonded to the chlorine would exhibit a partial positive charge, making it a potential electrophilic center.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The energy and distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. The presence of the chlorine atom, a good leaving group under certain conditions, would lower the energy of the LUMO, potentially increasing the molecule's susceptibility to nucleophilic substitution reactions. mdpi.com

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicSource of Inference
Net Charge on C-6Partial PositiveGeneral principles of electronegativity
HOMO DistributionLikely concentrated on the phenol (B47542) ring and nitrogen atom researchgate.net
LUMO DistributionLikely influenced by the C-Cl bond mdpi.com
Reactivity PredictionSusceptible to nucleophilic attack at C-6 mdpi.com

This table is based on inferred electronic properties from general quantum chemical studies of halogenated organic compounds and morphinans.

Computational Studies of Reaction Mechanisms (e.g., Morphinan Transformations)

Computational studies can map out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights into the transformation of morphinans. mdpi.com this compound is a key intermediate in the synthesis of other morphinans, and understanding the mechanisms of its reactions is of significant chemical interest.

One of the primary reactions involving this compound is its conversion to other derivatives through the substitution or elimination of the C-6 chloro group. For example, its formation from dihydromorphine with thionyl chloride and its subsequent reactions are documented. mdpi.com

Computational modeling could be used to investigate the transition states and intermediates of these reactions. For instance, a nucleophilic substitution at C-6 could proceed through an SN2-like mechanism, and the computational modeling of this pathway would provide the activation energy and the geometry of the transition state. Similarly, elimination reactions to form unsaturated morphinans could also be modeled to understand the stereochemical outcomes. The reactivity of the C-6 chloro group is a key factor in these transformations. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Chlorodihydromorphide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or catalytic hydrogenation of precursor compounds. To optimize purity, employ techniques like column chromatography (normal or reverse-phase) and confirm purity via high-performance liquid chromatography (HPLC) with UV detection . Yield optimization may require adjusting reaction parameters (e.g., temperature, solvent polarity) and characterizing intermediates using nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize this compound’s physicochemical properties?

  • Methodological Answer : Key properties (e.g., solubility, pKa, logP) are determined experimentally. For solubility, use shake-flask methods with UV-Vis spectroscopy. pKa values are measured via potentiometric titration, and logP via octanol-water partitioning assays. Structural confirmation requires X-ray crystallography or NMR (¹H/¹³C) paired with mass spectrometry (MS) .

Q. What in vitro assays are suitable for studying this compound’s pharmacological mechanisms?

  • Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for opioid receptors) can elucidate affinity and selectivity. Functional assays (e.g., cAMP accumulation or calcium flux) assess agonist/antagonist activity. Use cell lines overexpressing target receptors (e.g., HEK293) and validate results with knockout models or competitive antagonists .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in preclinical models be reconciled?

  • Methodological Answer : Contradictions may arise from variability in animal models (e.g., species, strain, dosing regimen). Conduct a meta-analysis of existing studies, stratifying by experimental conditions. Validate findings using standardized protocols (e.g., consistent pain induction methods in analgesia studies) and apply statistical tools like ANOVA to identify confounding variables .

Q. What strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetic profiles?

  • Methodological Answer : Investigate metabolic stability using liver microsomes or hepatocyte assays. Assess plasma protein binding via equilibrium dialysis and correlate with free drug concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies under stress conditions (heat, light, humidity) per ICH guidelines. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use Arrhenius equation modeling to predict shelf life and validate with long-term stability testing .

Q. What computational approaches are effective for studying this compound’s receptor interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes and stability. Validate with mutagenesis studies targeting predicted interaction sites. Compare results with cryo-EM or X-ray structures of ligand-receptor complexes .

Q. How can comparative studies with structural analogs address gaps in understanding this compound’s selectivity?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogen substitution, stereochemical changes). Test in parallel using radioligand binding and functional assays. Apply quantitative structure-activity relationship (QSAR) modeling to identify critical pharmacophoric features .

Methodological Guidelines for Data Analysis

  • Statistical Analysis : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and report EC₅₀/IC₅₀ values with confidence intervals. For in vivo data, apply mixed-effects models to account for individual variability .
  • Ethical Compliance : Obtain institutional animal care committee approval for preclinical studies. Follow ARRIVE guidelines for reporting animal experiments .
  • Data Visualization : Present dose-response relationships as semi-log plots and receptor-binding data as Scatchard plots. Avoid overcrowding figures with excessive chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.